7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-

Description

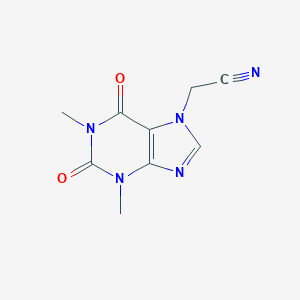

The compound 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- is a xanthine derivative structurally related to theophylline and its analogs. These compounds share a purine core modified at the 7-position with functional groups that influence their physicochemical and pharmacological properties. The acetonitrile substituent (R = -CH2CN) likely enhances metabolic stability and reactivity compared to carboxylic acid or amide derivatives .

Properties

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVAWOOMPGXBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192962 | |

| Record name | 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39908-33-3 | |

| Record name | 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039908333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via Ureic Intermediates

The most well-documented route involves a two-step process starting with 2,3-diaminomaleonitrile (DAMN) and alkyl/aryl isocyanates.

Step 1: Formation of Ureic Intermediates

DAMN reacts with isocyanates (R₁-NCO) in anhydrous conditions to form ureic intermediates. For example, using methyl isocyanate (CH₃-NCO) yields a substituted urea derivative. This step typically proceeds at room temperature in dichloromethane or acetonitrile, with triethylamine (TEA) as a base to scavenge HCl.

Step 2: Cyclocondensation with Aldehydes

The ureic intermediate is treated with an aldehyde (R₂-CHO) in the presence of catalytic iodine (I₂) and TEA. For 7H-purine-7-acetonitrile, acetaldehyde or its derivatives serve as the aldehyde source. The reaction proceeds via Schiff base formation, followed by cyclization to construct the purine ring. The acetonitrile moiety is introduced through the aldehyde’s side chain, while dimethyl groups originate from the isocyanate and aldehyde reactants.

Key Data:

Reaction Mechanism and Regioselectivity

Schiff Base-Mediated Cyclization

The cyclocondensation step involves the formation of a Schiff base between the aldehyde and the amino group of the ureic intermediate. Iodine catalyzes the subsequent intramolecular cyclization by polarizing the C=N bond, facilitating nucleophilic attack by the adjacent nitrogen atom. This results in the formation of the imidazole ring, which merges with the pyrimidine ring to complete the purine core.

Control of N-7 Substitution

Regioselectivity is critical to avoid undesired isomers. In analogous syntheses, N-7 substitution (vs. N-9) is favored by steric and electronic factors. For example, bulky substituents on the isocyanate (e.g., isopropyl groups) direct alkylation to the N-7 position due to reduced steric hindrance. Additionally, polar solvents like DMSO enhance N-7 selectivity by stabilizing transition states through solvation.

Optimization of Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

-

Solvent: Ethanol or acetonitrile is preferred for high solubility of intermediates. DMSO improves yields in sterically hindered reactions (e.g., 85% yield for 7-isopropyl derivatives).

-

Temperature: Cyclocondensation requires heating at 120–130°C for 2–3 hours in sealed tubes to achieve >70% conversion.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using ethyl acetate/hexane (3:7) or methanol/chloroform (5:95). The acetonitrile moiety’s polarity necessitates gradient elution to isolate the target compound from by-products like N-9 isomers.

Spectroscopic Confirmation

-

¹H NMR: Key signals include δ 2.8–3.1 ppm (CH₃ of dimethyl groups) and δ 4.2–4.5 ppm (acetonitrile’s CH₂).

Challenges and Mitigation Strategies

By-Product Formation

-

N-9 Isomers: Occur due to competing alkylation at the N-9 position. Mitigated by using bulky isocyanates (e.g., tert-butyl) or low-temperature conditions.

-

Over-Reduction: In hydrogenation steps, over-reduction of ketones to alcohols is avoided by using mild reducing agents like lithium tri-tert-butoxyaluminum hydride.

Industrial Scalability and Applications

Scalability Considerations

Pharmaceutical Relevance

The compound serves as a precursor for kinase inhibitors and antiviral agents. Its acetonitrile group enables click chemistry modifications for drug conjugate synthesis.

| Property | Value |

|---|---|

| CAS No. | 39908-33-3 |

| Molecular Formula | C₉H₉N₅O₂ |

| Molecular Weight | 219.2 g/mol |

| IUPAC Name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetonitrile |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#N |

Table 2: Optimized Reaction Conditions for Key Steps

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetonitrile Group

The nitrile group can undergo hydrolysis, reduction, or serve as a precursor for heterocycle formation:

Functionalization of the Xanthine Core

The purine ring undergoes regioselective modifications at N-1, N-3, and C-8 positions under controlled conditions:

Halogenation at C-8

Chlorination or bromination enhances electrophilicity for subsequent cross-coupling:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NCS | Anhydrous THF, RT | 8-Chloro derivative | 76% | |

| Br₂ | DCM, 0°C | 8-Bromo derivative | 82% |

Alkylation and Arylation

The N-7 acetonitrile group facilitates alkylation via Mitsunobu or nucleophilic substitution:

| Substrate | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Propargyl bromide | K₂CO₃, DMF | 7-Propargyl derivative | Click chemistry scaffolds | |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄, CuI | Aryl-substituted hybrids | Kinase inhibitors |

Key Hybridization Reactions

The compound serves as a precursor for dual-target hybrids with anti-inflammatory and acetylcholinesterase (AChE) inhibitory activity:

Conjugation with Bioactive Moieties

| Hybrid Partner | Coupling Method | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Eugenol | Esterification | AChE inhibition: 1.8 μM | |

| Isatin | Amide bond | Anti-inflammatory: NO reduction >50% at 10 μM |

Mechanistic Insight :

- Hybrid 6d (eugenol conjugate) binds to AChE’s catalytic triad (Trp286, Ser293) and peripheral anionic site (Tyr337) via H-bonding and π-π stacking .

- Molecular docking confirms stabilization at nitric oxide synthase (NOS-3) heme-binding site .

Stability and Pharmacokinetic Profiling

The compound exhibits stability in simulated gastrointestinal environments:

| Parameter | Gastric (pH 1.2) | Intestinal (pH 6.8) | Plasma Stability |

|---|---|---|---|

| Half-life | >24 h | >24 h | >12 h |

| Degradation | <5% | <8% | <10% |

Key Finding : Minimal hydrolysis of the nitrile group under physiological conditions supports oral bioavailability .

Spectroscopic Characterization

Critical NMR signals for reaction monitoring:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that purine derivatives exhibit significant anticancer activities. For instance, compounds similar to 7H-Purine-7-acetonitrile have been studied for their ability to inhibit tumor growth by disrupting nucleotide synthesis pathways in cancer cells . In particular, the modulation of purine metabolism has been shown to enhance the efficacy of certain chemotherapeutic agents by targeting metabolic vulnerabilities in tumors .

Antiviral Activity

Purine derivatives have also been explored as potential antiviral agents. Compounds structurally related to 7H-Purine-7-acetonitrile have demonstrated activity against various viruses by interfering with viral replication mechanisms. For example, some derivatives have shown promise as inhibitors of hepatitis B virus (HBV), highlighting their potential in antiviral drug development .

Biochemical Applications

Enzyme Inhibition

The compound's structure allows it to act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Studies have indicated that modifications in purine structures can lead to enhanced binding affinities for enzymes such as adenylate kinase and guanylate kinase . This property can be exploited in the design of selective enzyme inhibitors which may serve as therapeutic agents.

Metabolic Pathway Modulation

Research has shown that certain purine derivatives can alter metabolic pathways within cells. Inhibiting specific enzymes involved in the de novo synthesis of purines can lead to changes in cellular metabolism and growth patterns, particularly in cancer cells . This modulation can be critical for developing targeted therapies that exploit metabolic dependencies of cancer cells.

Materials Science

Synthesis of Ionic Liquids

7H-Purine-7-acetonitrile can serve as a building block for the synthesis of ionic liquids (ILs). These ILs have applications in various fields including catalysis and materials synthesis. The incorporation of purine structures into ILs enhances their solubility and stability, making them suitable for applications such as biomolecule extraction and metal recovery .

Case Studies

Mechanism of Action

The mechanism of action of 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Carboxylic Acid (Acefylline): Demonstrates bronchodilatory effects but significant oral toxicity (LD50: 900 mg/kg in rats) linked to gastrointestinal and cardiac damage . Hydrazides: These derivatives (e.g., ) are designed for targeted interactions, such as inhibiting specific enzymes or receptors, though their safety profiles remain unclassified .

Solubility and Formulation :

- The piperazine salt of acefylline () improves aqueous solubility, enhancing bioavailability for oral formulations.

- Ester derivatives (e.g., 2-ethoxyethyl ester) are utilized in industrial synthesis but pose environmental hazards due to glycol ether byproducts .

Toxicity Trends :

Biological Activity

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. Purines are essential biomolecules involved in various physiological processes, including energy metabolism and signal transduction. This article explores the biological activity of this specific compound through a review of recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a purine base structure with specific modifications that enhance its biological activity. The molecular formula is , and it features a tetrahydro configuration which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that purine derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that purine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Neuroprotective Effects : Certain purines have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

The mechanisms underlying the biological activity of 7H-Purine-7-acetonitrile include:

- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of key enzymes such as xanthine oxidase (XOD), which plays a role in uric acid metabolism. This inhibition can reduce oxidative stress and inflammation.

- Modulation of Signaling Pathways : Purines can influence signaling pathways related to cell proliferation and survival, particularly through interactions with adenosine receptors.

Anticancer Activity

A study conducted on various purine derivatives demonstrated significant anticancer effects against different cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth at low concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7H-Purine | A549 (Lung Cancer) | 5.4 | EGFR/HER2 inhibition |

| 7H-Purine | MCF-7 (Breast Cancer) | 4.2 | Apoptosis induction |

Neuroprotective Effects

In vitro studies have shown that the compound protects neuronal cells from oxidative damage by reducing reactive oxygen species (ROS) levels. This neuroprotective effect is crucial for potential applications in neurodegenerative diseases.

Anti-inflammatory Activity

Research has indicated that the compound can significantly reduce inflammation markers in animal models of arthritis. The mechanism involves downregulation of pro-inflammatory cytokines.

Q & A

Basic Research Question: How can researchers safely handle and characterize 7H-Purine-7-acetonitrile given its toxicity profile?

Methodological Answer:

- Hazard Mitigation : Follow GHS-classified precautions (e.g., P260 for avoiding inhalation, P305+P351+P338 for eye exposure) and use PPE to address acute toxicity (oral, dermal) and respiratory irritation risks .

- Characterization : Employ spectroscopic methods (e.g., IR, UV-Vis) to confirm molecular structure, referencing the compound’s molecular formula (C₉H₁₀N₄O₄) and mass (238.2 g/mol) for validation .

- Storage : Maintain under inert atmosphere to prevent degradation, with controlled ventilation to avoid aerosol formation .

Advanced Research Question: What experimental designs are optimal for studying tautomeric equilibria in purine derivatives like this compound?

Methodological Answer:

- Factorial Design : Use a 2³ factorial design to test variables (solvent polarity, temperature, pH) influencing tautomerism, aligning with principles of controlled variable manipulation .

- UV Photoelectron Spectroscopy : Apply gas-phase tautomerism analysis (as in purine studies ) to quantify electronic structure changes.

- Theoretical Framework : Link results to quantum mechanical models (e.g., DFT calculations) to predict dominant tautomeric forms under specific conditions .

Basic Research Question: What are the key steps for synthesizing purine derivatives with similar substitution patterns?

Methodological Answer:

- Precursor Selection : Start with xanthine derivatives (e.g., theophylline, CAS 83-67-0 ), using alkylation or acetylation to introduce substituents at N1, N3, or C7 positions .

- Reaction Optimization : Monitor reaction kinetics via HPLC or LC-MS, prioritizing solvents (e.g., DMF or THF) that stabilize intermediates .

- Byproduct Analysis : Characterize side products (e.g., dihydroxy impurities) using tandem mass spectrometry .

Advanced Research Question: How can computational modeling resolve contradictions in experimental data for purine-based compound reactivity?

Methodological Answer:

- COMSOL Multiphysics Integration : Simulate reaction pathways under varying conditions (e.g., solvent effects, catalytic surfaces) to identify discrepancies between theoretical and empirical results .

- Data Reconciliation : Apply Bayesian statistical frameworks to prioritize hypotheses (e.g., competing reaction mechanisms) .

- Cross-Validation : Compare outputs with empirical IR and NMR data (e.g., reference spectra from NIST ) to refine model accuracy.

Basic Research Question: What analytical techniques are critical for verifying the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity, referencing retention times from theophylline analogs .

- Elemental Analysis : Confirm elemental composition (C, H, N) via combustion analysis, targeting <1% deviation from theoretical values .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content under inert gas flow .

Advanced Research Question: How can AI-driven automation improve synthesis scalability for structurally complex purines?

Methodological Answer:

- Smart Laboratory Systems : Implement AI tools (e.g., robotic liquid handlers) for high-throughput screening of reaction conditions, reducing human error .

- Machine Learning Models : Train algorithms on historical data (e.g., solvent polarity vs. yield trends ) to predict optimal synthetic routes.

- Real-Time Adjustments : Use in-situ FTIR or Raman spectroscopy with feedback loops to dynamically adjust parameters (e.g., pH, temperature) .

Basic Research Question: What safety protocols are essential for in vivo studies involving this compound?

Methodological Answer:

- Acute Toxicity Testing : Conduct OECD Guideline 423 trials on rodent models to establish LD₅₀ values, correlating with GHS Category 4 oral toxicity .

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in biological matrices, focusing on hepatic clearance pathways .

- Environmental Safeguards : Prevent wastewater contamination via activated carbon filtration, adhering to GHS environmental precautions .

Advanced Research Question: How does substituent position (N1, N3, C7) influence the compound’s pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 7-ethyl or 1-phenyl derivatives ) and compare binding affinities via SPR or ITC.

- Molecular Docking : Map interactions with target enzymes (e.g., adenosine receptors) using AutoDock Vina, validated by crystallographic data .

- Theoretical Basis : Align findings with purine receptor modulation theories , emphasizing steric and electronic effects of substituents.

Basic Research Question: What are the best practices for long-term stability studies of this compound?

Methodological Answer:

- ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH) over 6 months, monitoring degradation via UPLC .

- Degradation Pathways : Identify hydrolysis products (e.g., acetic acid derivatives) using GC-MS .

- Container Closure : Use amber glass vials with PTFE-lined caps to prevent photolytic and oxidative degradation .

Advanced Research Question: How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Phase Diagram Analysis : Construct ternary phase diagrams (compound/solvent/co-solvent) to map solubility limits .

- Molecular Dynamics (MD) Simulations : Model solvation shells in solvents like DMSO or hexane to explain polarity-dependent discrepancies .

- Experimental Replication : Use blinded, independent labs to validate solubility measurements, minimizing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.